4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a synthetic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and other biologically active compounds. It belongs to the class of γ-keto acids and features a 3,4-difluorophenyl group attached to the fourth carbon of the butanoic acid chain. While this specific compound's natural source is not explicitly mentioned in the provided literature, similar compounds like 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside are found in the human eye lens. []
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone. It is denoted by the chemical formula CHFO and has the CAS number 110931-77-6. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
The compound is synthesized through organic reactions involving difluorobenzene derivatives. It falls under the category of substituted aromatic carboxylic acids and is classified as a ketone due to the presence of a carbonyl group adjacent to the carboxylic acid functional group. Its unique structure imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid typically involves several key steps:
The reaction mechanism involves the formation of a carbon-carbon bond between the difluorophenyl group and the butanoic acid derivative, facilitated by the palladium catalyst. The reaction typically requires inert conditions to prevent unwanted side reactions.
The molecular structure of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid features:
4-(3,4-Difluorophenyl)-4-oxobutanoic acid can undergo various chemical transformations:
The choice of reagents and conditions for these reactions significantly influences the yield and selectivity of the desired products.
The biological activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is linked to its interaction with several cellular targets:
Research indicates that compounds with similar structures exhibit promising biological activities, making this compound a candidate for further investigation in drug discovery.
4-(3,4-Difluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
This compound's unique structural features make it a valuable subject for ongoing research into its chemical reactivity and biological activity.
The incorporation of fluorine atoms into bioactive molecules became a transformative strategy in medicinal chemistry during the late 20th century, driven by fluorine’s unique ability to modulate electronic properties, lipophilicity, and metabolic stability. Within this landscape, 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS 438619-08-0) emerged as a structurally versatile scaffold for drug development. Its initial significance arose from studies on kynurenine 3-hydroxylase inhibitors—enzymes critical in neurodegenerative pathways—where derivatives demonstrated submicromolar inhibitory activity [2]. Researchers recognized that the 3,4-difluorophenyl moiety conferred enhanced target affinity compared to non-halogenated analogs due to its electron-withdrawing properties and improved membrane permeability [5]. By the early 2000s, this compound had transitioned from a biochemical tool to a key intermediate in synthesizing antimicrobial and antifungal agents, exemplified by its role in generating pyridazinone derivatives with demonstrated activity against Staphylococcus aureus and Aspergillus species [5]. The molecular weight (229.18 g/mol) and moderate logP (experimental: ~1.77) of 4-(3,4-difluorophenyl)-4-oxobutanoic acid further positioned it as a promising candidate for lead optimization in CNS and metabolic disease programs, aligning with industry trends favoring fluorinated building blocks [7].
The molecular architecture of 4-(3,4-difluorophenyl)-4-oxobutanoic acid integrates two pharmacologically significant units: a 3,4-difluorophenyl ring and a 4-oxobutanoic acid chain. The difluorophenyl group’s impact is twofold:
Conversely, the 4-oxobutanoic acid moiety serves as a conformational linker and hydrogen-bond donor/acceptor. The carboxylate (TPSA: 66.4 Ų) enables salt-bridge formation with basic amino acids, while the ketone carbonyl (C=O stretch at 1710 cm⁻¹ in IR) participates in key hydrogen bonds. Rotatable bonds (n=4) grant flexibility for optimal binding geometry, as demonstrated in pyridazinone hybrids where this chain facilitates cyclization into bioactive heterocycles [5].
Table 1: Structural and Electronic Parameters of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid
Parameter | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₉F₂NO₃ | High-Resolution MS |
Molecular Weight | 229.18 g/mol | - |
LogP (Calculated) | 1.768 | Computational Modeling |
TPSA | 66.4 Ų | Molinspiration |
Carbonyl Stretch (C=O) | 1710 cm⁻¹ (acid), 1685 cm⁻¹ (ketone) | FT-IR |
Rotatable Bonds | 4 | X-ray Crystallography |
H-Bond Acceptors/Donors | 3/2 | - |
4-(3,4-Difluorophenyl)-4-oxobutanoic acid serves as a linchpin in synthesizing complex pharmacophores due to its bifunctional reactivity. Industrially, it is produced via Friedel-Crafts acylation, where 3,4-difluoroaniline reacts with succinic anhydride under Lewis acid catalysis (AlCl₃), achieving yields >80% at multi-kilogram scales [3]. The ketone and carboxyl groups enable divergent derivatization:
Scheme 1: Industrial Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid
3,4-Difluoroaniline + Succinic Anhydride → AlCl₃/DCM, 25°C, 12h → 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid (Yield: 80–85%)
Recent advances employ continuous-flow reactors to enhance reaction efficiency, reducing AlCl₃ stoichiometry by 40% and minimizing waste [3]. The compound’s stability (storage: 2–8°C, sealed) and commercial availability (purity: 95+%) further bolster its utility in high-throughput medicinal chemistry .
Table 2: Key Derivatives and Therapeutic Applications
Derivative Structure | Synthetic Route | Biological Target | Activity |
---|---|---|---|
6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Amidation/cyclization of acid | Antimicrobial | High vs. S. marcescens |
Posaconazole intermediates | Wittig reaction of ketone | Lanosterol 14α-demethylase | Broad-spectrum antifungal |
FFA2 agonist precursors | Carboxylate bioisosteres | Free Fatty Acid Receptor 2 | Anti-inflammatory |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9